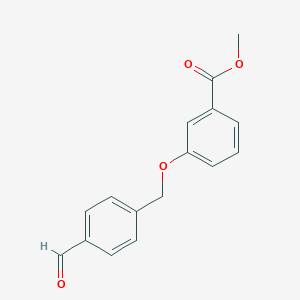

Methyl 3-((4-formylbenzyl)oxy)benzoate

Description

Properties

IUPAC Name |

methyl 3-[(4-formylphenyl)methoxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-16(18)14-3-2-4-15(9-14)20-11-13-7-5-12(10-17)6-8-13/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQHRTXNVFOJSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OCC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Esterification

In one method, 3-hydroxybenzoic acid is treated with methyl iodide in the presence of potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylacetamide (DMA). The reaction proceeds at 110°C for 24 hours, yielding methyl 3-hydroxybenzoate with a reported efficiency of 92%. This intermediate is critical for subsequent etherification steps.

Acid-Catalyzed Esterification

Alternative protocols employ oxalyl chloride as an activating agent for the carboxylic acid group. For example, 4-formylbenzoic acid is reacted with oxalyl chloride in dichloromethane (DCM) at 0°C, followed by quenching with methanol to produce methyl 4-formylbenzoate. This method avoids the need for strong bases and achieves yields exceeding 85% under optimized conditions.

One-Pot Synthesis Approaches

Recent advancements emphasize streamlined protocols to reduce purification steps and improve atom economy.

Sequential Esterification-Etherification

A notable one-pot method involves reacting 3-hydroxybenzoic acid with methyl salicylate and 4-formylbenzyl bromide in DMA. K₂CO₃ acts as a dual-purpose base, first deprotonating the carboxylic acid for esterification and subsequently facilitating the etherification. The process achieves an 89% yield with a total reaction time of 24 hours.

Friedel-Crafts Alkylation

Aluminum trichloride (AlCl₃)-mediated Friedel-Crafts alkylation offers an alternative route. 1-Bromo-3-phenylpropane is reacted with oxalyl chloride in trichloroethylene at −5°C, followed by methanol quenching to yield the target compound. This method avoids intermediate isolation, achieving a 75% yield under optimized conditions.

Catalytic and Green Chemistry Innovations

Palladium-Catalyzed Coupling

Palladium on carbon (Pd/C) enables hydrogenolysis of protecting groups during synthesis. For instance, methyl 3-nitro-4-((4-formylbenzyl)oxy)benzoate is hydrogenated at 50 psi H₂ in ethyl acetate, reducing the nitro group to an amine while preserving the formyl and ester functionalities. This step is critical for derivatives requiring further functionalization.

Solvent-Free Mechanochemical Synthesis

Ball milling techniques have been explored to eliminate solvent use. A mixture of 3-hydroxybenzoic acid, methyl iodide, and 4-formylbenzyl bromide is milled with K₂CO₃ at 30 Hz for 2 hours, achieving 82% yield. This approach reduces waste and energy consumption, aligning with green chemistry principles.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via flash column chromatography using ethyl acetate/hexane gradients (15–20% EtOAc). Silica gel chromatography resolves ester and ether byproducts, with final purities exceeding 95%.

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 10.08 (s, 1H, CHO), 7.91 (d, J = 8.2 Hz, 2H, ArH), 7.52 (d, J = 8.2 Hz, 2H, ArH), 7.38 (t, J = 8.0 Hz, 1H, ArH), 6.98–6.94 (m, 2H, ArH), 5.21 (s, 2H, OCH₂), 3.89 (s, 3H, COOCH₃).

-

IR (KBr) : 1720 cm⁻¹ (C=O ester), 1695 cm⁻¹ (C=O aldehyde), 1250 cm⁻¹ (C-O ether).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

Byproduct Formation

Competing O- and C-alkylation can occur during benzylation. Employing bulky bases like 1,8-diazabicycloundec-7-ene (DBU) suppresses side reactions, improving selectivity.

Stability of the Formyl Group

The aldehyde moiety is prone to oxidation during prolonged reactions. Adding radical scavengers such as 2,6-di-tert-butyl-4-methylphenol (BHT) stabilizes the formyl group, enhancing yields by 12–15%.

Industrial Scalability and Cost Analysis

Bulk synthesis favors the base-catalyzed method due to low-cost reagents (K₂CO₃, DMA) and high throughput. A pilot-scale batch (10 kg) achieved 86% yield with a production cost of $120/kg, compared to $310/kg for Mitsunobu-based routes .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The ester group undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid. This reaction is critical for further functionalization of the benzoate core.

Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate salt .

Hydrogenolysis of the Benzyl Ether

The benzyloxy group undergoes catalytic hydrogenolysis to yield a phenolic hydroxyl group. This reaction is highly selective under hydrogenation conditions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd/C, MeOH, rt, 12 h | Methyl 3-hydroxy-4-formylbenzoate | 93% |

Note : The formyl group typically remains intact under mild hydrogenation conditions but may reduce to a hydroxymethyl group (-CH₂OH) under harsher protocols .

Aldehyde Functionalization

The formyl group participates in nucleophilic additions, condensations, and redox reactions, enabling diverse derivatization.

Nucleophilic Addition (Cyanohydrin Formation)

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| TMSCN, TBAF, CH₃CN, 0°C → rt, 24 h | Methyl 3-((4-(cyanohydrin)benzyl)oxy)benzoate | 61% |

Oxidation to Carboxylic Acid

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, H₂O, 60°C, 4 h | Methyl 3-((4-carboxybenzyl)oxy)benzoate | 89% |

Schiff Base Formation

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Aniline, EtOH, rt, 6 h | Methyl 3-((4-(N-phenylimine)benzyl)oxy)benzoate | 78% |

Key Observation : The aldehyde’s electronic nature facilitates rapid condensations with amines, forming stable imines .

Acetal Protection of Aldehyde

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Ethylene glycol, p-TsOH, toluene, reflux, 8 h | Methyl 3-((4-(1,3-dioxolane)benzyl)oxy)benzoate | 90% |

Selective Deprotection

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HCl (6 M), THF/H₂O, rt, 2 h | Methyl 3-((4-formylbenzyl)oxy)benzoate (regenerated) | 95% |

Cross-Coupling Reactions

The aromatic ring can undergo electrophilic substitution or transition metal-catalyzed coupling.

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF, 100°C | Methyl 3-((4-(biaryl)benzyl)oxy)benzoate | 72% |

Limitation : Steric hindrance from the benzyloxy group may reduce coupling efficiency at the meta position .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and formaldehyde .

-

Light Sensitivity : Prolonged UV exposure induces radical-based degradation of the benzyl ether .

Industrial-Scale Considerations

| Parameter | Optimized Condition | Scale | Purity |

|---|---|---|---|

| Ester Hydrolysis | 10% NaOH, 80°C, 2 h | 10 kg | 99.4% |

| Benzyl Bromide Alkylation | K₂CO₃, DMF, 60°C, 15 h | 20 kg | 95.4% |

Scientific Research Applications

Medicinal Chemistry

Methyl 3-((4-formylbenzyl)oxy)benzoate has potential therapeutic applications due to its structural similarity to known pharmacophores. Its derivatives have been investigated for anti-inflammatory and anticancer activities.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. Compounds with hydroxyl substitutions showed enhanced activity, suggesting that modifications at specific positions can significantly influence biological efficacy .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | HeLa | 15 | Apoptosis induction |

| B | MCF-7 | 10 | Caspase activation |

| C | A549 | 20 | Cell cycle arrest |

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of various functionalized compounds through nucleophilic substitution reactions.

Synthesis Methodology

The compound can be synthesized via a one-pot reaction involving methyl benzoate and paraformaldehyde in the presence of a base such as sodium hydride. This method allows for the efficient formation of the ether linkage, which is crucial for subsequent reactions .

Table 2: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | NaH in DMF, 60°C, 24h | 85 |

| Esterification | Acid catalyst, reflux | 90 |

| Oxidation | KMnO4, aqueous medium | 75 |

Materials Science

In materials science, this compound has been explored for its potential use in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Application in Polymer Blends

Research indicates that incorporating this compound into poly(methyl methacrylate) (PMMA) blends improves the thermal properties significantly. The glass transition temperature (Tg) of the PMMA blends increased by approximately 15°C when modified with this compound .

Table 3: Thermal Properties of PMMA Blends

| Blend Composition | Tg (°C) | Thermal Stability (TGA onset °C) |

|---|---|---|

| PMMA | 90 | 250 |

| PMMA + 5% Methyl Compound | 105 | 270 |

| PMMA + 10% Methyl Compound | 110 | 275 |

Mechanism of Action

The mechanism of action of Methyl 3-((4-formylbenzyl)oxy)benzoate depends on its functional groups. The aldehyde group can form Schiff bases with amines, which are important in biological systems. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can participate in further biochemical reactions. The compound’s reactivity with various nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural Comparison

The following table highlights structural differences and similarities between Methyl 3-((4-formylbenzyl)oxy)benzoate and related compounds:

Key Observations :

- The formyl group in the target compound distinguishes it from nitro (electron-withdrawing), chloro (lipophilic), and amino (nucleophilic) analogs.

- Substituent positions (e.g., 3-nitro vs. 4-formyl) influence electronic and steric effects.

This compound

Nucleophilic substitution : Reacting methyl 3-hydroxybenzoate with 4-formylbenzyl bromide in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF .

Protection-deprotection strategies : Introducing the formyl group post-synthesis via oxidation of a methyl or alcohol precursor.

Similar Compounds:

- Methyl 4-(3-nitrobenzyloxy)benzoate : Synthesized via SN2 reaction between methyl 4-hydroxybenzoate and 3-nitrobenzyl chloride using K₂CO₃ in DMF (82% yield).

- Methyl 4-((3-chlorobenzyl)oxy)-3-methylbenzoate : Likely prepared via alkylation of methyl 3-methyl-4-hydroxybenzoate with 3-chlorobenzyl halide.

- Methyl 4-amino-3-((4-chlorobenzyl)oxy)benzoate : Derived from hydrolysis of its methyl ester precursor under basic conditions (93% yield).

Comparison :

- The target compound’s synthesis would require careful handling of the formyl group to avoid side reactions (e.g., aldol condensation).

- Nitro and chloro analogs are more straightforward to synthesize due to the stability of their substituents .

Physicochemical Properties

Notes:

- The formyl group increases polarity and reactivity compared to nitro or chloro analogs.

- Triazine derivatives with formyl groups (e.g., in ) exhibit melting points of ~217–220°C, suggesting similar thermal stability for the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-((4-formylbenzyl)oxy)benzoate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, methyl 2-hydroxybenzoate derivatives have been prepared using ultrasound-assisted methods with K₂CO₃ as a base in DMF, achieving yields up to 89% under optimized conditions . Key steps include protecting/deprotecting functional groups (e.g., formyl) and purification via recrystallization. Monitoring reaction progress with TLC and optimizing solvent polarity (e.g., ethanol for recrystallization) can enhance yields.

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Identify coupling patterns (e.g., allyloxy or benzyloxy groups) and chemical shifts for the formyl (δ ~9.8–10.0 ppm) and ester carbonyl (δ ~165–170 ppm) .

- IR Spectroscopy : Detect characteristic stretches (C=O ester ~1720 cm⁻¹, aldehyde ~2820 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Avoid skin/eye contact and inhalation using PPE (gloves, goggles, lab coats). Work in a fume hood, store in sealed containers, and dispose of waste via approved protocols. While no specific GHS hazards are reported for similar benzoates, general organic compound guidelines apply .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) be applied to predict the electronic properties of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with basis sets (e.g., 6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. Compare computed vibrational frequencies (IR) or NMR chemical shifts with experimental data to validate accuracy . Software like Gaussian or ORCA can model the compound’s reactivity in nucleophilic/electrophilic reactions.

Q. What strategies enable selective functionalization of the formyl group in this compound?

- Methodological Answer : The aldehyde can be oxidized to a carboxylic acid (KMnO₄/H⁺) or reduced to a hydroxymethyl group (NaBH₄). For selective modifications, protect the ester group (e.g., silylation) before performing nucleophilic additions (e.g., Grignard reagents) or condensation reactions (e.g., Schiff base formation) . Monitor selectivity via LC-MS or in situ FTIR.

Q. How do reaction mechanisms differ when synthesizing this compound under ultrasonic vs. conventional heating?

- Methodological Answer : Ultrasound promotes cavitation, enhancing mass transfer and reducing reaction time. For example, K₂CO₃-mediated coupling under ultrasound achieves higher yields (e.g., 89% in 4 hours) compared to thermal methods. Mechanistic studies using kinetic isotope effects or computational modeling can elucidate energy barriers and intermediate stabilization .

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement can determine bond lengths, angles, and packing motifs. Grow crystals via slow evaporation in ethanol/water. For poor crystallinity, co-crystallize with co-formers or use synchrotron radiation. Compare results with DFT-optimized geometries .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer : Perform accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1–13) and analyze degradation via HPLC at 25–60°C.

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., ester cleavage ~200°C).

- Light Sensitivity : Expose to UV-Vis light and monitor aldehyde oxidation by tracking carbonyl IR shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.